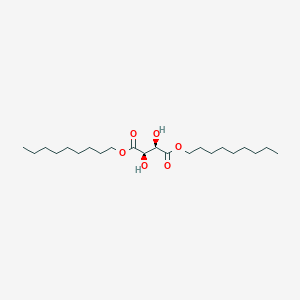
dinonyl (2R,3R)-2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinonyl (2R,3R)-2,3-dihydroxybutanedioate is a chemical compound with the molecular formula C22H42O6. It is also known as dinonyl (2R,3R)-2,3-dihydroxysuccinate. This compound is characterized by the presence of two hydroxyl groups and two ester groups, making it a diester of butanedioic acid (succinic acid). The compound is notable for its chiral centers, which give it specific stereochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dinonyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with nonanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the production of high-purity compounds. Additionally, purification steps such as distillation and recrystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dinonyl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.
Reduction: Reduction of the ester groups can produce diols.
Substitution: Substitution reactions can result in the formation of amides or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dinonyl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of dinonyl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups can undergo hydrolysis, releasing the active dihydroxybutanedioic acid, which can participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dinonyl (2S,3S)-2,3-dihydroxybutanedioate: This is a stereoisomer of dinonyl (2R,3R)-2,3-dihydroxybutanedioate with different spatial arrangement of the hydroxyl groups.
This compound: This compound has similar chemical properties but different stereochemistry.
Meso-2,3-dihydroxybutanedioate: This compound has a plane of symmetry and is achiral, unlike this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
80480-61-1 |
|---|---|
Molekularformel |
C22H42O6 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
dinonyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-9-11-13-15-17-27-21(25)19(23)20(24)22(26)28-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18H2,1-2H3/t19-,20-/m1/s1 |
InChI-Schlüssel |
LHWQRWQWCIDUCP-WOJBJXKFSA-N |
Isomerische SMILES |
CCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
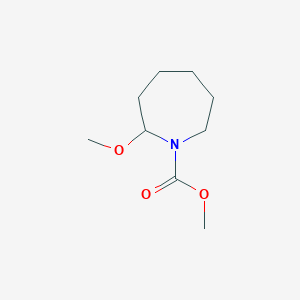
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
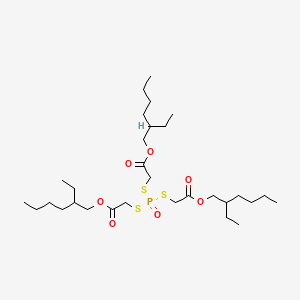

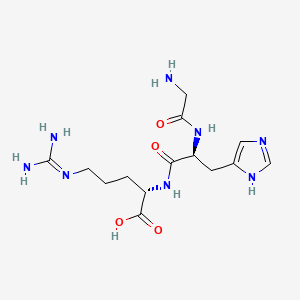

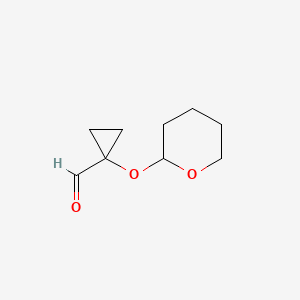
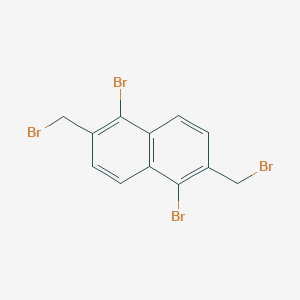
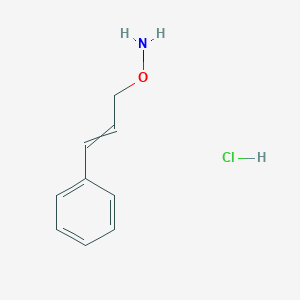

![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
